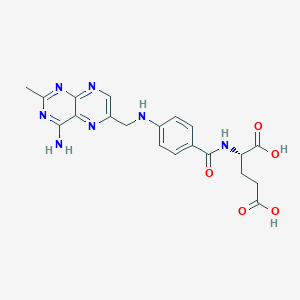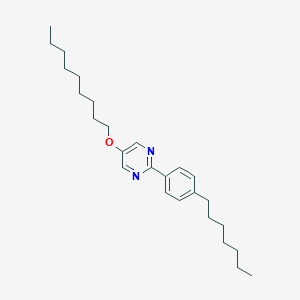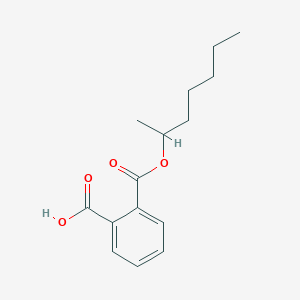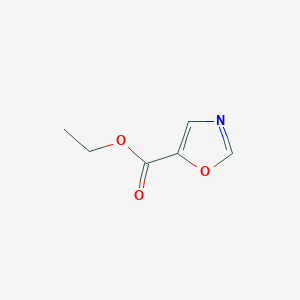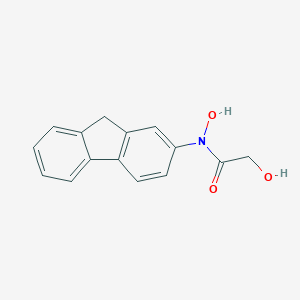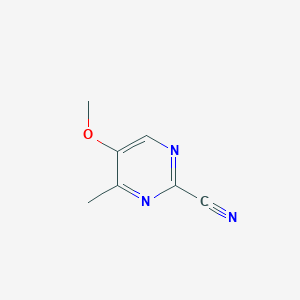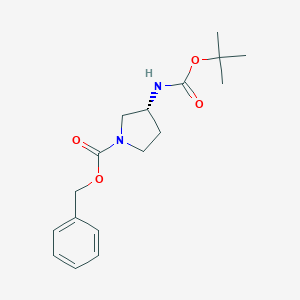
(R)-1-Cbz-3-Boc-Aminopyrrolidine
Vue d'ensemble
Description
®-1-Cbz-3-Boc-Aminopyrrolidine is a chiral compound that features both a carbobenzyloxy (Cbz) protecting group and a tert-butyloxycarbonyl (Boc) protecting group attached to an aminopyrrolidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cbz-3-Boc-Aminopyrrolidine typically involves the protection of the amino group in pyrrolidine. One common method starts with the protection of the amino group using the Boc protecting group, followed by the introduction of the Cbz group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection steps.
Boc Protection: The amino group of pyrrolidine is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Cbz Protection: The Boc-protected aminopyrrolidine is then treated with benzyl chloroformate (Cbz-Cl) in the presence of a base to introduce the Cbz group.
Industrial Production Methods
In an industrial setting, the production of ®-1-Cbz-3-Boc-Aminopyrrolidine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Cbz-3-Boc-Aminopyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, where the protecting groups can be selectively removed or replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the aminopyrrolidine, while reduction can lead to the formation of deprotected amines.
Applications De Recherche Scientifique
®-1-Cbz-3-Boc-Aminopyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of ®-1-Cbz-3-Boc-Aminopyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The protecting groups (Cbz and Boc) play a crucial role in modulating the reactivity and stability of the aminopyrrolidine core. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of the target enzyme through competitive or non-competitive mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Cbz-3-Boc-Aminopyrrolidine: The enantiomer of ®-1-Cbz-3-Boc-Aminopyrrolidine, with similar structural features but different stereochemistry.
1-Cbz-3-Boc-Aminopyrrolidine: A compound with the same protecting groups but without the chiral center.
1-Boc-3-Cbz-Aminopyrrolidine: A compound with the protecting groups in reversed positions.
Uniqueness
®-1-Cbz-3-Boc-Aminopyrrolidine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both Cbz and Boc protecting groups provides versatility in synthetic applications, allowing for selective deprotection and functionalization.
Propriétés
IUPAC Name |
benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCUTXNUDLVCTI-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130906 | |
| Record name | Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122536-75-8 | |
| Record name | Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122536-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
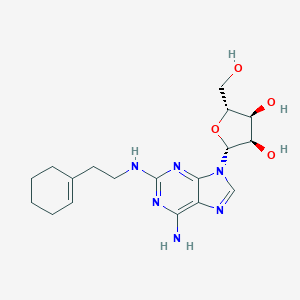
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)
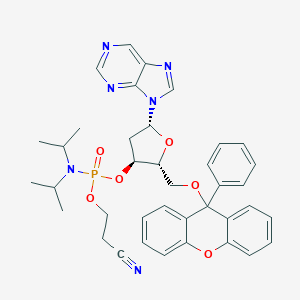

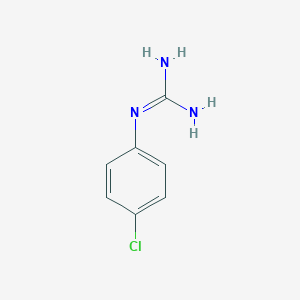
![ethyl 3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B47297.png)
